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Compound of Interest

Compound Name: 2-Methylindolin-1-amine

CAS No.: 31529-46-1

Cat. No.: B1265951

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-amination of 2-

methylindoline, a key synthetic transformation for producing N-amino-2-methylindoline. This

product is a significant intermediate in the synthesis of various pharmaceutical compounds,

including the antihypertensive agent Indapamide.[1][2] The following protocol is based on a

well-established two-step, one-pot synthesis involving nitrosation followed by a reduction.

Quantitative Data Summary
The following table summarizes the key quantitative parameters of the N-amination protocol.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocol
This protocol details the synthesis of 1-amino-2-methylindoline from 2-methylindoline. The

procedure involves an initial N-nitrosation of the starting material, followed by an in-situ

reduction of the nitroso group to an amino group.

Materials:

2-Methylindoline

Methanol

Concentrated Hydrochloric Acid

Sodium Nitrite (NaNO₂)

Sodium Bicarbonate (NaHCO₃)

Zinc Dust

Ammonium Carbonate ((NH₄)₂CO₃)

Toluene

Heptane
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Standard laboratory glassware and equipment (reactor, dropping funnel, filtration apparatus,

rotary evaporator)

Procedure:

Dissolution of Starting Material: In a suitable reactor, dissolve 140 g of 2-methylindoline in 1

liter of methanol.[4]

Acidification and Cooling: To the solution, add approximately 95 ml of concentrated

hydrochloric acid. Cool the resulting solution to 15 °C.[4]

N-Nitrosation: While maintaining the temperature between 5-10 °C, slowly add a 25%

aqueous solution of sodium nitrite (containing 73 g of NaNO₂) dropwise.[3][4] The reaction

mixture is stirred for an additional 30 minutes after the addition is complete to ensure full

formation of the N-nitroso-2-methylindoline intermediate.[3]

pH Adjustment: Carefully adjust the pH of the solution to approximately 7.5 using sodium

bicarbonate.[3][4]

Reduction to N-amine: To the neutralized mixture, add 156 g of zinc dust.[3][4] While keeping

the mixture at about 5 °C, add a solution of 264 g of ammonium carbonate in 1 liter of water

over a period of about 1.5 hours.[4]

Reaction Completion and Work-up: After the addition of the ammonium carbonate solution,

continue stirring the mixture at 5-10 °C, then warm it to 40 °C.[4]

Isolation of Crude Product: Filter the reaction mixture to remove solid residues. Wash the

collected solids with toluene.[4] Combine the filtrate and the toluene washes. Separate the

layers and discard the aqueous layer.[4]

Purification: Remove the toluene from the organic phase under reduced pressure (in vacuo).

Recrystallize the resulting residue from heptane to yield the purified 1-amino-2-

methylindoline.[4]

Confirmation: The identity of the product can be confirmed by Thin Layer Chromatography

(TLC) on a silica gel plate, using a mobile phase of chloroform/acetic acid (9:1).[3][4]
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Experimental Workflow Diagram
The following diagram illustrates the key steps in the N-amination of 2-methylindoline.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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